molecular formula C12H19O6PS B016672 Diethyl(tosyloxy)methylphosphonate CAS No. 31618-90-3

Diethyl(tosyloxy)methylphosphonate

Cat. No. B016672
CAS RN: 31618-90-3
M. Wt: 322.32 g/mol
InChI Key: UOEFFQWLRUBDME-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diethyl(tosyloxy)methylphosphonate and related compounds involves various chemical strategies. For instance, diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate has been synthesized and characterized by techniques such as FTIR, FT-Raman, and UV–Vis, with structural and thermal properties investigated through DFT calculations and thermogravimetric analysis (Uppal et al., 2018). Additionally, reactions of diethyl mesyl- or tosyloxyphosphonates with sodium diethyl phosphite have been explored, leading to the formation of phosphono phosphates, showcasing the chemical versatility of these compounds (Årstad & Skattebol, 2002).

Molecular Structure Analysis

The molecular structure of diethyl(tosyloxy)methylphosphonate exhibits tetrahedral geometry around the phosphorus atom, contributing to its unique reactivity and properties. For example, diethyl (1-hydroxy-2-butynyl)phosphonate demonstrates nearly tetrahedral geometry around the phosphorus atom, with significant intermolecular and intramolecular hydrogen bonding observed in its structure (Sanders et al., 1996).

Chemical Reactions and Properties

Diethyl(tosyloxy)methylphosphonate undergoes various chemical reactions, indicating its importance in synthetic chemistry. Its derivatives, such as diethyl (phenylamino) methyl) phosphonate, have been synthesized and investigated for their anticorrosion properties, demonstrating the compound's utility in materials science (Moumeni et al., 2020).

Physical Properties Analysis

The physical properties of diethyl(tosyloxy)methylphosphonate, including its thermal stability and behavior, have been studied through various analyses. The thermal and Fukui analysis of diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate revealed insights into its stability and reactivity, with a focus on its HOMO-LUMO gap and thermodynamic properties (Uppal et al., 2018).

Chemical Properties Analysis

The chemical properties of diethyl(tosyloxy)methylphosphonate are characterized by its reactivity in various synthetic applications. The compound and its derivatives participate in a wide range of chemical reactions, including the formation of α,β-unsaturated N-methoxy-N-methylamide groups, highlighting its synthetic utility (Netz & Seidel, 1992).

Scientific Research Applications

  • Synthesis and Reaction Reagent : Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate, a compound related to Diethyl(tosyloxy)methylphosphonate, is used as an Emmons-Horner Wittig reagent for converting aldehydes and ketones into compounds with high E selectivity (Netz & Seidel, 1992).

  • Pharmaceutical Production : A new laboratory device for producing the AIDS virus resistance drug Diethyl(tosyloxy)methylphosphonate offers short reaction times, high production yields, minimal environmental pollution, high purity, and reduced CO2 emissions (Hajare & Paranjape, 2017).

  • Cancer Research : Diethyl (6-amino-9H-purin-9-yl) methylphosphonate (DaMP) induces apoptosis and cell cycle arrest in hepatocellular carcinoma BEL-7402 cells through reactive oxygen species production and caspase-3 and -9 activation (Qu et al., 2010).

  • Corrosion Inhibition : Diethyl (phenylamino) methylphosphonate derivatives demonstrate corrosion inhibition properties for carbon steel, particularly effective in acidic media (Moumeni et al., 2020).

  • Environmental Toxicology : Diethyl ethylphosphonate (DEEP) and dimethyl methylphosphonate (DMMP) undergo rapid biotransformation, suggesting potential alpha(2u)-globulin accumulation in kidney tumors (Blumbach et al., 2000).

  • Anticorrosive and Antimicrobial Properties : Alkylphosphonates synthesized from compounds like Diethyl(tosyloxy)methylphosphonate show promising antimicrobial activity against various bacteria and fungi, suggesting potential for future clinical trials (Shaik et al., 2021).

  • Chemical Stability and Reactivity : The phosphonate group in these compounds can stabilize carbocation formation through hyperconjugation, which is a critical aspect in organic synthesis (Lambert, Emblidge, & Zhao, 1994).

Safety And Hazards

Diethyl(tosyloxy)methylphosphonate is classified as a flammable liquid and vapour, and it is harmful to aquatic life with long-lasting effects . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

diethoxyphosphorylmethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19O6PS/c1-4-16-19(13,17-5-2)10-18-20(14,15)12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEFFQWLRUBDME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(COS(=O)(=O)C1=CC=C(C=C1)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19O6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400648
Record name (Diethoxyphosphoryl)methyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Diethoxyphosphoryl)methyl 4-methylbenzenesulfonate

CAS RN

31618-90-3
Record name Diethyl P-[[[(4-methylphenyl)sulfonyl]oxy]methyl]phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31618-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Diethoxyphosphoryl)methyl 4-methylbenzene-1-sulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphonic acid, P-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, diethyl ester
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Record name Tosyloxymethyl diethyl phosphonate
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Synthesis routes and methods I

Procedure details

A mixture of diethyl phosphite (700 g, 5.07 mmole), paraformaldehyde (190 g, 6.33 mole) and triethylamine (51.0 g, 0.50 mole) in toluene (2.8 L) is heated ca 2 hr at 85°-90° C., then under relux for ca 1 h. The resulting solution is cooled to ca. 0° C., and checked by NMR (CDCl3) for completion of the reaction (in-process control). Then p-toluenesulfonyl chloride (869 g, 4.56 mole) and triethylamine (718 g, 7.09 mole) are added with cooling (0°-10° C.). The resulting mixture is stirred at ca. 22° C. for 17-24 h and checked by NMR (CDCl3) for completion of the reaction (in-process control). The solids are removed by vacuum filtration. The filtrate is washed with water (2×) and dried over anhydrous magnesium sulfate. The solvent is evaporated in vacuo to give the title compound as an oil in 65-75% (1060-1225 g) yield. As an in-process control, NMR (CDCl3) is obtained and the product purity is assayed by HPLC C18 -35% CH3CN in KH2PO4 (0.02M)!. The purity of the product is typically 85-95%.
Quantity
700 g
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reactant
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190 g
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reactant
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51 g
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reactant
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2.8 L
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solvent
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Quantity
869 g
Type
reactant
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Quantity
718 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a reactor containing an inert atmosphere, e.g., nitrogen, a mixture of diethyl phosphite (0.80 kg), paraformaldehyde (0.22 kg), and triethylamine (0.06 kg) in toluene (0.11 kg) is heated at 87° C. for about 2 hours, then refluxed for about 1 hour, until the reaction is complete as monitored by TLC showing a trace or no detectable diethyl phosphite. During the reaction, the inert atmosphere is maintained. Toluene is necessary to moderate the reaction, which may otherwise explode. Reaction completion is optionally confirmed by 1H NMR (diethyl phosphite peak at δ 8.4-8.6 ppm no longer detected). The solution is cooled to about 1° C. (typically about -2 to 4° C.) and p-toluenesulfonyl chloride (1.0 kg) is added and then triethylamine (0.82 kg) at about 5° C. is slowly added (exothermic addition) while maintaining the temperature at no more than about 10° C. (typically 0 to 10° C.). The resulting mixture is warmed to 22° C. and stirred for at least about 5 hours (typically about 4.5 to 6.0 hours), until the reaction is complete as shown by TLC (trace or no p-toluenesulfonyl chloride detectable) and optionally confirmed by 1H NMR (p-toluenesulfonyl chloride doublet at δ 7.9 ppm no longer detected). The solids are removed by filtration and washed with toluene (0.34 kg). The combined washings and filtrate are washed either twice with water (1.15 kg per wash), or optionally with a sequence of water (1.15 kg), 5% aqueous sodium carbonate (3.38 kg), and then twice with water (1.15 kg). After each wash, the reactor contents are briefly agitated, allowed to settle and the lower aqueous layer is then discarded. If the reaction results in an emulsion, brine (0.23 kg of water containing 0.08 kg NaCl) may be added to the first organic/water mixture, followed by agitating the reactor contents, allowing the solids to settle, discarding the lower aqueous layer, adding 1.15 kg water, agitating, allowing solids to settle and again discarding the lower aqueous layer. The organic phase is distilled in vacuo at no more than 50° C. (to LOD at 110° C. of no more than 10% and water content, by KF titration, no more than 0.3%), affording a yield of about 60-70% of the title compound as an oil of about 85-95% purity, exclusive of toluene.
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1.15 kg
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0.8 kg
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0.06 kg
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0.82 kg
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Yield
60%

Synthesis routes and methods III

Procedure details

A 12 L, 3-neck round bottom flask was equipped with a mechanical stirrer, condenser, thermometer and heating mantle. The flask was flushed with nitrogen and charged with diethyl phosphite (554 g, 3.77 mol), paraformaldehyde (142 g, 4.72 mol), toluene (2 L) and triethylamine (53 mL, 5.76 mol). The mixture was stirred at 85-90° for 2 h, then at reflux for 1 h. The resulting yellow solution was cooled to 4° C. (ice bath) and p-toluenesulfonyl chloride (718 g, 3.77 mol) was added. The condenser was replaced with an addition funnel and triethylamine (750 mL) was added slowly with stirring, maintaining the temperature <10° C. After the addition was complete (45 min.), the resulting mixture was stirred at ambient temperature for 14 h. The mixture was filtered and the filtercake was washed with toluene (2×250 mL). The combined filtrate and washings were washed with water (2×1 L, dried (MgSO4, 200 g), filtered through Celite 521, and concentrated under reduced pressure to provide 1004 g of a cloudy yellow oil (77.6%). 1H NMR (CDCl3): NMR (DMSO): 7.82 (d, J=8.2 Hz, 2H), 7.48 (d, J=8.2 Hz, 2H), 4.36 (d, J=9.6 Hz, 2H), 4.00 (m, 4H), 2.41 (s, 3H), 1.16 (m, 6H); TLC conditions: Uniplate silica gel, 250 microns; Mobile phase=40% EtOAc/hexanes, Rf=0.24.
Quantity
554 g
Type
reactant
Reaction Step One
Quantity
142 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
53 mL
Type
solvent
Reaction Step One
Quantity
718 g
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Three
Name
Yield
77.6%

Synthesis routes and methods IV

Procedure details

To a reaction vessel containing inert atmosphere, e.g., nitrogen, was added diethyl phosphite, paraformaldehyde, triethylamine and toluene, the mixture was heated for 4-8 hours until TLC showing no diethyl phosphate remaining. After cooling to below 0° C., to the mixture was added a solution of p-toluenesulfonyl chloride toluene and triethylamine, after completion of the reaction, diethyl p-toluenesulfonyloxymethylphosphonate (C) was obtained;
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p-toluenesulfonyl chloride toluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
12
Citations
R Hajare, R Paranjape - Pharmacoeconomics, 2017 - researchgate.net
Pharmaceutical Sciences and Innovations in Pharma Industry Page 1 Page 65 Notes: conferenceseries.com Volume 2, Issue 1 (Suppl) Pharmacoeconomics ISSN: 2472-1042 PE, an …
Number of citations: 2 www.researchgate.net
JM Fortunak, J Zhang, FE Nytko III… - Green Techniques for …, 2018 - Wiley Online Library
This chapter provides examples of recent, green chemistry (GC) from the pharmaceutical industry. It highlights the successful incorporation of GC concepts into the manufacture of active …
AM Petrescu, MV Putz, G Ilia - Environmental toxicology and pharmacology, 2015 - Elsevier
In this paper the structure–toxicity relationship studies were performed for a series of 60 phosphonates. The toxicity of the compounds was determined by two ways: by quantifying the …
R Hajare - Journal: To Chemistry Journal, 2018 - core.ac.uk
Industrial R & D is known for its post attraction after receiving a minimum qualification to get a job in research and development. Due to ever–increasing failure rates, high cost, …
Number of citations: 1 core.ac.uk
B Wang, B Cao, ZC Bei, L Xu, D Zhang, L Zhao… - European Journal of …, 2023 - Elsevier
The double-stranded DNA (dsDNA) viruses represented by adenovirus and monkeypox virus, have attracted widespread attention due to their high infectivity. In 2022, the global …
S Mazzotta, J Berastegui-Cabrera, M Vega-Holm… - Bioorganic …, 2021 - Elsevier
Nowadays there is not an effective drug for the treatment of infections caused by human adenovirus (HAdV) which supposes a clinical challenge, especially for paediatric and …
R Hajare - SF Drug Deliv Res J, 2018 - researchgate.net
Industrial R & D is known for its post attraction after completing a minimum qualification to get a job in research and development. Due to ever–increasing failure rates, high cost, …
Number of citations: 1 www.researchgate.net
R Hajare - Journal of Pharmaceutical Research and Reviews, 2018 - researchgate.net
The force is the sum of all the forces between two neighbouring molecules. The forces result from the actions of the kinetic energy of atoms and the slight positive and negative electrical …
Number of citations: 4 www.researchgate.net
R Hajare - Biomedical Journal, 2018 - researchgate.net
The oral effects of HIV and AIDS occur because of your weakened immune system and the medicines that kept under control. These effects have also found in other people with …
Number of citations: 0 www.researchgate.net
R Hajare - Organic & Medicinal Chem IJ, 2018 - researchgate.net
Cancer diagnosis begins with a thorough physical examination and a complete medical history. Laboratory studies of blood, urine, and stool can detect abnormalities that may indicate …
Number of citations: 3 www.researchgate.net

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